molecular formula C14H18O3 B2399399 4-Formylphenyl heptanoate CAS No. 50262-52-7

4-Formylphenyl heptanoate

Cat. No.: B2399399
CAS No.: 50262-52-7
M. Wt: 234.295
InChI Key: SCNIJVZLGPQFBV-UHFFFAOYSA-N
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Description

4-Formylphenyl heptanoate is an organic compound belonging to the class of phenylpropanoids. It is characterized by a phenyl ring substituted with a formyl group and a heptanoate ester chain. This compound is utilized in various fields including medical, environmental, and industrial research due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenyl heptanoate typically involves esterification reactions. One common method is the reaction of 4-formylphenol with heptanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Formylphenyl heptanoate undergoes various chemical reactions including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine in the presence of a catalyst.

Major Products:

    Oxidation: 4-Formylphenyl heptanoic acid.

    Reduction: 4-Hydroxymethylphenyl heptanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Formylphenyl heptanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

    4-Formylphenylboronic acid: Shares the formylphenyl structure but with a boronic acid group instead of the heptanoate ester.

    4-Formylphenyl acetate: Similar structure with an acetate ester instead of a heptanoate ester.

Uniqueness: 4-Formylphenyl heptanoate is unique due to its longer ester chain, which can influence its physical properties and reactivity. This makes it suitable for specific applications where longer alkyl chains are advantageous .

Properties

IUPAC Name

(4-formylphenyl) heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-3-4-5-6-14(16)17-13-9-7-12(11-15)8-10-13/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNIJVZLGPQFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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